molecular formula C12H16O5S B569098 1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate CAS No. 139253-83-1

1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate

Cat. No.: B569098
CAS No.: 139253-83-1
M. Wt: 272.315
InChI Key: JMWHUFCOQFVWBX-UHFFFAOYSA-N
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Description

1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate is an organosulfur compound with a five-membered heterocyclic structure containing sulfur and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-oxathiolane-2-methanol, 5-methoxy-, benzoate typically involves the condensation of mercaptoethanol with formaldehyde, followed by esterification with benzoic acid. The reaction conditions often include the use of a suitable solvent, such as benzene or toluene, and a catalyst like pyridine to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process typically includes rigorous purification steps, such as recrystallization or chromatography, to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the oxathiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur derivatives.

    Substitution: Various substituted oxathiolane derivatives.

Scientific Research Applications

1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-oxathiolane-2-methanol, 5-methoxy-, benzoate involves its interaction with molecular targets such as enzymes and receptors. In medicinal chemistry, it acts as a nucleoside reverse transcriptase inhibitor by mimicking natural nucleosides and incorporating into viral DNA, thereby inhibiting viral replication. The compound’s sulfur and oxygen atoms play a crucial role in its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,3-Oxathiolane: The parent compound with a similar five-membered ring structure.

    1,3-Oxathiolane-2-thione: A derivative with a sulfur atom replacing the oxygen atom in the ring.

    1,3-Thiazolidine: A related compound with a nitrogen atom in place of the oxygen atom.

Uniqueness

1,3-Oxathiolane-2-methanol, 5-methoxy-, benzoate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy and benzoate groups enhances its solubility and stability, making it a valuable intermediate in various synthetic and medicinal applications.

Properties

IUPAC Name

benzoic acid;(5-methoxy-1,3-oxathiolan-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2.C5H10O3S/c8-7(9)6-4-2-1-3-5-6;1-7-4-3-9-5(2-6)8-4/h1-5H,(H,8,9);4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWHUFCOQFVWBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CSC(O1)CO.C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90769477
Record name Benzoic acid--(5-methoxy-1,3-oxathiolan-2-yl)methanol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90769477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139253-83-1
Record name Benzoic acid--(5-methoxy-1,3-oxathiolan-2-yl)methanol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90769477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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